(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
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Overview
Description
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings
Mechanism of Action
Target of Action
The primary targets of “(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” are likely proteins or receptors within cells. Indole compounds often interact with various receptors, enzymes, and signaling pathways due to their aromatic nature and functional groups .
Result of Action
The molecular and cellular effects depend on the specific targets. For instance:
- Antiviral Activity: Some indole derivatives exhibit antiviral properties . “this compound” might inhibit viral replication or entry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar core structure but lacks the methyl group.
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of the methyl group and the acetic acid moiety in (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid distinguishes it from similar compounds
Properties
IUPAC Name |
2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFNPELUPZWWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383141 |
Source
|
Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-33-5 |
Source
|
Record name | 2,3-Dihydro-3-methyl-2-oxoimidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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